molecular formula C11H15N5O5 B12365600 2'-O-Methylguanosine-d3

2'-O-Methylguanosine-d3

Cat. No.: B12365600
M. Wt: 300.29 g/mol
InChI Key: OVYNGSFVYRPRCG-MKKTUXCSSA-N
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Description

2’-O-Methylguanosine-d3 is a deuterium-labeled analogue of 2’-O-Methylguanosine. This compound is a modified nucleoside produced in transfer ribonucleic acids by the action of transfer ribonucleic acid guanosine-2’-O-methyltransferase. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methylguanosine-d3 involves the methylation of guanosine at the 2’-O position. The deuterium labeling is achieved by using deuterated methyl iodide in the methylation step. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group at the 2’-O position, followed by the addition of deuterated methyl iodide .

Industrial Production Methods

Industrial production of 2’-O-Methylguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methylguanosine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-O-Methylguanosine-d3 has several scientific research applications:

Mechanism of Action

2’-O-Methylguanosine-d3 exerts its effects by mimicking the natural nucleoside, 2’-O-Methylguanosine. It is incorporated into transfer ribonucleic acids by transfer ribonucleic acid guanosine-2’-O-methyltransferase, leading to apoptotic changes in cells. The deuterium labeling allows for the tracking of the compound’s pharmacokinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methylguanosine: The non-deuterated form of 2’-O-Methylguanosine-d3.

    2’-O-Methyladenosine: Another methylated nucleoside with similar properties.

    2’-O-Methylcytidine: A methylated cytidine analog

Uniqueness

2’-O-Methylguanosine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the pharmacokinetics and metabolic profiles of drugs. This labeling helps in understanding the compound’s behavior in biological systems more accurately compared to its non-deuterated counterparts .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

300.29 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3

InChI Key

OVYNGSFVYRPRCG-MKKTUXCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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